molecular formula C18H23F3N2OS B2840809 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2034476-60-1

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2840809
CAS No.: 2034476-60-1
M. Wt: 372.45
InChI Key: HSXOHZGWBVFKTC-UHFFFAOYSA-N
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Description

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrothiophene ring, a piperidine ring, and a trifluoromethyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Tetrahydrothiophene Ring: This step may involve the reaction of the piperidine intermediate with a thiophene derivative under specific conditions to form the tetrahydrothiophene ring.

    Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with a benzamide derivative, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzamide or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The presence of both the tetrahydrothiophene and piperidine rings, along with the trifluoromethyl group, imparts unique chemical and biological properties to this compound. These structural features may enhance its binding affinity to specific targets and influence its pharmacokinetic properties.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2OS/c19-18(20,21)15-3-1-2-14(10-15)17(24)22-11-13-4-7-23(8-5-13)16-6-9-25-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXOHZGWBVFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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